(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

(2R,5R)-4-(tert-Butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid (CAS 2381054-66-4) is a chiral, orthogonally protected piperazine-2-carboxylic acid derivative bearing a tert-butoxycarbonyl (Boc) group at the N4 position and a methyl substituent at the 5-position with defined (2R,5R) stereochemistry. This compound serves as a versatile intermediate for the synthesis of enantiomerically pure pharmaceuticals and peptidomimetics, where the fixed (2R,5R) configuration governs downstream biological target engagement.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
Cat. No. B14039729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC1CNC(CN1C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C11H20N2O4/c1-7-5-12-8(9(14)15)6-13(7)10(16)17-11(2,3)4/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m1/s1
InChIKeyHPPQECVSSDFULJ-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,5R)-4-(tert-Butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid: Chiral Building Block Identity and Procurement Baseline


(2R,5R)-4-(tert-Butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid (CAS 2381054-66-4) is a chiral, orthogonally protected piperazine-2-carboxylic acid derivative bearing a tert-butoxycarbonyl (Boc) group at the N4 position and a methyl substituent at the 5-position with defined (2R,5R) stereochemistry . This compound serves as a versatile intermediate for the synthesis of enantiomerically pure pharmaceuticals and peptidomimetics, where the fixed (2R,5R) configuration governs downstream biological target engagement . Vendor specifications from Bidepharm, Leyan, and Chemscene report standard purity of ≥98% (HPLC), with batch-specific QC data including NMR, HPLC, and GC available .

Why (2R,5R)-4-(tert-Butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid Cannot Be Substituted with Generic Piperazine Analogs


Substituting (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid with a racemic mixture, its (2S,5S)-enantiomer (CAS 2743301-16-6), or the N1-Boc regioisomer (CAS 2743807-43-2) introduces stereochemical and regiochemical mismatches that fundamentally alter downstream reaction outcomes. The (2R,5R) configuration at C2 and C5 dictates the three-dimensional presentation of the carboxylic acid and the subsequent unmasked N1 amine, which is critical for diastereoselective coupling in peptide synthesis and chiral drug scaffold construction . The N4-Boc protection site—as opposed to the N1-Boc isomer—ensures that the carboxylic acid at C2 remains the sole reactive handle for amide bond formation without competing side reactions, a feature established in the sequential protection strategy documented for piperazine-2-carboxylic acid derivatives [1]. Generic, stereochemically undefined piperazine carboxylic acids therefore cannot replicate the regioselective deprotection sequences and stereochemical fidelity required in modern medicinal chemistry campaigns.

Quantitative Differentiation Evidence for (2R,5R)-4-(tert-Butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid Against Key Comparators


Enantiomeric Configuration: (2R,5R) vs. (2S,5S) Stereochemical Identity Defines Biological Target Compatibility

The target compound possesses (2R,5R) absolute configuration at the piperazine C2 and C5 positions, as confirmed by the SMILES notation C[C@@H]1CN[C@@H](C(O)=O)CN1C(OC(C)(C)C)=O reported by vendor Leyan . Its enantiomer, (2S,5S)-4-Boc-5-methylpiperazine-2-carboxylic acid (CAS 2743301-16-6), is commercially available as a distinct chemical entity with identical molecular formula (C11H20N2O4, MW 244.29) but opposite optical rotation . In chiral drug development, the (2R,5R) enantiomer has been specifically employed as a key intermediate in the synthesis of Cav2.2 calcium channel blockers and other neurologically active agents, where the (2S,5S) counterpart demonstrated distinct pharmacological profiles [1]. The patent literature explicitly teaches that resolved 2-piperazinecarboxylic acid derivatives are preferably isolated as their 4-Boc derivatives, with diastereomeric salt resolution using N-tosyl-amino acids yielding optical purities exceeding 99% e.e. at industrial scale [2].

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

Regioisomeric Identity: N4-Boc Protection vs. N1-Boc Protection Determines Synthetic Versatility

The target compound features Boc protection at the N4 (para) position of the piperazine ring, leaving the N1 amine and C2 carboxylic acid available for sequential functionalization. Its regioisomer, (2R,5R)-1-Boc-5-methylpiperazine-2-carboxylic acid (CAS 2743807-43-2), carries the Boc group at the N1 position, reversing the synthetic handles . The N4-Boc configuration is the preferred intermediate in the established drug synthesis pathway for piperazine-2-carboxylic acid derivatives, where sequential protection at N4 with Boc followed by N1 functionalization (e.g., Cbz or Alloc) enables orthogonal deprotection strategies [1]. The N1-Boc isomer, by contrast, places the Boc group adjacent to the carboxylic acid, potentially introducing steric hindrance during amide coupling and altering the acid's pKa, which affects coupling efficiency [2]. Both regioisomers are commercially available at 97-98% purity, but only the N4-Boc variant has been demonstrated in published multistep syntheses of peptidomimetics and β-turn mimetics via solid-phase Petasis reaction/diketopiperazine formation [3].

Regioselective Protection Orthogonal Synthesis Peptide Chemistry

Carboxylic Acid Functional Handle: Free Acid vs. Methyl Ester Determines Direct Coupling Readiness

The target compound presents a free carboxylic acid at C2, enabling direct activation and amide bond formation without a preliminary hydrolysis step. Its methyl ester analog, Methyl (2R,5R)-4-Boc-5-methylpiperazine-2-carboxylate, requires saponification (LiOH, THF/H2O) prior to coupling, introducing an additional synthetic step with typical yields of 85-92% for the hydrolysis and adding 4-8 hours to the synthetic sequence . In the solid-phase β-turn mimetic synthesis reported by Golebiowski et al., resin-bound piperazine-2-carboxylic acid is directly coupled via the Petasis reaction without ester pre-activation, demonstrating that the free acid form reduces step count and increases overall throughput in library synthesis [1]. The free acid also avoids the potential for racemization at C2 that can accompany alkaline ester hydrolysis under forcing conditions, preserving enantiomeric integrity—a risk that is absent when the free acid is procured directly .

Amide Coupling Solid-Phase Synthesis Building Block Reactivity

Chiral Purity Assurance: Vendor-Supplied Enantiomeric Excess vs. Racemic Baselines

The target compound is supplied with vendor-certified purity of ≥98% (HPLC) by Bidepharm, Leyan, and Chemscene, with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the racemic 4-Boc-piperazine-2-carboxylic acid (±) form (CAS 143781-56-2) is available at lower specification, typically 95-97%, and lacks defined enantiomeric composition, rendering it unsuitable for applications requiring stereochemical fidelity . For N-Fmoc/Boc amino acid derivatives used in therapeutic peptide manufacturing, enantioselective HPLC methods developed on CHIRALPAK IC columns achieve baseline separation with resolution factors (Rs) of 2.9-7.7 for unnatural amino acid derivatives and sensitivity down to 0.05% for undesired enantiomer detection, as validated per ICH guidelines [1]. These methods are directly applicable to the quality control of (2R,5R)-4-Boc-5-methylpiperazine-2-carboxylic acid, ensuring that the (2S,5S) impurity is quantifiable and controlled to levels acceptable for pharmaceutical intermediate procurement.

Chiral HPLC Optical Purity Quality Control

Industrial-Scale Resolution Process: Patented Diastereomeric Salt Resolution vs. Chromatographic Separation

The patent EP0710652B1 (Sato et al., KOEI Chemical Co.) discloses a process for preparing optically active 2-piperazinecarboxylic acid derivatives—including the (2R,5R)-4-Boc target compound—in high yield and high optical purity on industrial scale using easily recoverable N-tosyl-amino acid resolving agents such as N-tosyl-L-phenylalanine [1]. The patent teaches that diastereomeric salt resolution achieves optical purities exceeding 99% e.e. with recoveries of the resolving agent above 90% after a single recrystallization, making the process economically viable at multi-kilogram scale. This is in contrast to chiral chromatographic separation, which, while effective at laboratory scale (Rs 2.9-12.5 on CHIRALPAK IC), incurs significantly higher solvent consumption and stationary phase costs when scaled beyond gram quantities [2]. The industrial availability of the target compound in 5g, 25g, and 100g quantities from vendors such as Bidepharm and Leyan reflects the scalability of the patented resolution process, providing procurement reliability for development programs progressing from discovery to preclinical supply.

Process Chemistry Chiral Resolution Industrial Manufacturing

Validated Application Scenarios for (2R,5R)-4-(tert-Butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Cav2.2 Calcium Channel Blockers for Neuropathic Pain

Patent literature explicitly identifies (2R,5R)-configured piperazine derivatives as intermediates in the synthesis of Cav2.2 calcium channel blockers, where the (2R,5R) stereochemistry at the piperazine core is essential for target binding affinity [REFS-3 from Evidence Item 1]. Procurement of the (2R,5R)-4-Boc-5-methylpiperazine-2-carboxylic acid with >99% e.e. ensures that the final drug substance meets chiral purity specifications without requiring enantiomeric enrichment post-synthesis [REFS-4 from Evidence Item 1].

Solid-Phase Synthesis of Peptide β-Turn Mimetics via Tandem Petasis/DKP Formation

The free carboxylic acid at C2 of the target compound enables direct loading onto solid supports and participation in the Petasis reaction without ester hydrolysis, as demonstrated in the high-throughput synthesis of β-turn mimetic libraries by Golebiowski et al. [REFS-2 from Evidence Item 3]. The N4-Boc protection leaves N1 available for subsequent derivatization after resin cleavage, enabling combinatorial library construction with defined stereochemistry [REFS-4 from Evidence Item 2].

Orthogonal Protection Strategies for Multi-Step Medicinal Chemistry Campaigns

The N4-Boc configuration allows sequential protection of the N1 amine with Cbz, Fmoc, or Alloc groups, followed by selective deprotection under orthogonal conditions (hydrogenolysis for Cbz, piperidine for Fmoc, Pd(0) for Alloc) without affecting the N4-Boc group [REFS-2 from Evidence Item 2]. This orthogonal protection scheme is essential for constructing complex piperazine-containing pharmacophores where precise control over amine reactivity is required. The N1-Boc regioisomer (CAS 2743807-43-2) cannot replicate this sequence, as its Boc group occupies the position most commonly used for further derivatization [REFS-1 from Evidence Item 2].

Pharmaceutical Intermediate Supply Chain for Clinical Development Programs

The target compound's availability in multi-gram to 100g quantities from vendors such as Bidepharm (Product BD01587016) and Leyan (Product 1250540), manufactured via the patented diastereomeric salt resolution process of EP0710652B1, provides a reliable supply chain for programs scaling from medicinal chemistry (gram-scale) to preclinical toxicology (hundred-gram scale) [REFS-3 from Evidence Item 5]. The vendor-supplied batch QC with NMR, HPLC, and GC documentation [REFS-1 from Evidence Item 5] meets the documentation requirements for regulatory CMC sections in IND/IMPD filings, reducing the burden of in-house analytical method development.

Quote Request

Request a Quote for (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.